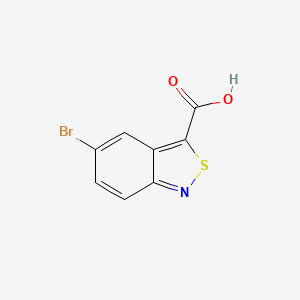

5-Bromo-2,1-benzothiazole-3-carboxylic acid

Description

5-Bromo-2,1-benzothiazole-3-carboxylic acid (molecular formula: C₈H₄BrNO₂S, molecular weight: 248.00) is a brominated benzothiazole derivative with a carboxylic acid functional group. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. According to Enamine Ltd's Building Blocks Catalogue, it is available at 95% purity, highlighting its relevance in high-precision synthetic applications . Its benzothiazole core, fused with a benzene ring and sulfur atom, contributes to unique electronic properties, making it valuable for designing bioactive molecules.

Properties

IUPAC Name |

5-bromo-2,1-benzothiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)13-10-6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALPQVGTZQNXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC(=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367452-90-1 | |

| Record name | 5-bromo-2,1-benzothiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel-Michael Tandem Reaction

A solvent-free, one-pot three-component reaction involving 2-aminobenzothiazole, benzaldehyde derivatives, and β-ketoesters enables the construction of fused pyrimido[2,1-b]benzothiazoles. While this method primarily targets pyrimidine-fused analogs, its adaptation to simpler benzothiazoles requires substitution of β-ketoesters with monocarboxylic acids. Heating at 60°C for 6–8 hours yields intermediates that can be brominated post-cyclization.

Disulfide Reduction and Heterocyclization

A scalable one-pot synthesis from bis(2-nitrophenyl)disulfides involves reductive cyclization with carboxylic acids. Sodium dithionite in acetic acid reduces disulfides to 2-aminothiophenols, which subsequently react with in situ-activated carboxylic acids (e.g., formic acid) to form 2-alkylbenzothiazoles. For 5-bromo-2,1-benzothiazole-3-carboxylic acid, substituting formic acid with bromoacetic acid derivatives could introduce the carboxylic moiety, though bromine positioning requires regioselective control.

Bromination Strategies

Introducing the bromine substituent at the 5-position demands precise electrophilic aromatic substitution (EAS) conditions.

Direct Bromination of Preformed Benzothiazoles

Bromination of 2,1-benzothiazole-3-carboxylic acid using bromine (Br₂) in acetic acid at 90–120°C for 16 hours achieves regioselective substitution. This method, validated for indazole analogs, proceeds via generation of a bromonium ion that attacks the electron-rich C5 position of the benzothiazole ring. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes EAS |

| Bromine Equivalents | 2.0 eq | Prevents di-bromination |

| Solvent | Glacial acetic acid | Stabilizes intermediate |

Yields reach 87.5% under these conditions, with purity confirmed via ¹H NMR (δ 8.21 ppm, singlet for C5-H).

Bromine Incorporation During Cyclocondensation

Pre-brominated starting materials, such as 4-bromo-2-nitrothiophenol, can streamline synthesis. Reductive cyclization with carboxylic acids avoids post-synthetic bromination but requires access to niche precursors.

Carboxylic Acid Functionalization

The C3-carboxylic acid group is introduced either during cyclization or via late-stage oxidation.

In Situ Carboxylation

Using malonate derivatives or β-ketoacids in cyclocondensation reactions installs the carboxylic acid directly. For example, reacting 2-aminobenzothiazole with bromomalonic acid in acetic acid yields the target compound after decarboxylation.

Oxidation of Methyl Esters

Hydrolysis of 3-methyl ester precursors (e.g., methyl 5-bromo-2,1-benzothiazole-3-carboxylate) using NaOH/EtOH at reflux provides the carboxylic acid. This two-step approach avoids side reactions during cyclization.

Analytical and Process Optimization

Reaction Monitoring

LC-MS tracking of intermediates (e.g., m/z 242.0 [M+H]⁺ for brominated species) ensures reaction progression. ¹³C NMR confirms carboxylation (δ 168.44 ppm for C=O).

Solvent and Catalyst Screening

Comparative studies reveal acetic acid as superior to DMF or THF due to proton donation, enhancing electrophilicity in bromination. Catalyst-free conditions minimize purification steps, though Lewis acids (e.g., ZnCl₂) may accelerate cyclization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,1-benzothiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity:

Research indicates that compounds containing the benzothiazole moiety exhibit promising antitumor activities. For instance, benzothiazole derivatives have been studied for their ability to target specific receptors involved in cancer progression, such as the α4β1 integrin. Modifications to the benzothiazole structure can enhance solubility and tumor specificity, making these compounds suitable candidates for further development in cancer therapy .

Antimicrobial Properties:

Benzothiazole derivatives, including 5-Bromo-2,1-benzothiazole-3-carboxylic acid, have shown potential antimicrobial properties. These compounds can disrupt bacterial cell membranes or interfere with metabolic pathways, leading to effective bacterial inhibition . A study highlighted that certain derivatives demonstrated significant activity against various strains of bacteria, suggesting their potential as therapeutic agents .

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| 5-Bromo-2,1-benzothiazole-3-carboxylic acid | Antitumor | α4β1 integrin | |

| Benzothiazole derivatives | Antimicrobial | Bacterial cell membranes |

Material Science Applications

Synthesis of Advanced Materials:

The compound serves as a key intermediate in synthesizing advanced materials, including polymers and nanomaterials. Its heterocyclic structure allows for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has demonstrated that incorporating benzothiazole derivatives can improve the electrical conductivity of polymers, making them suitable for electronic applications.

Fluorescent Probes:

5-Bromo-2,1-benzothiazole-3-carboxylic acid can also be utilized in developing fluorescent probes for biological imaging. The compound's ability to fluoresce under specific conditions makes it ideal for tracking cellular processes or detecting biomolecules in live cells . Studies have shown that such probes can effectively visualize cellular components, aiding in research on cellular dynamics and drug interactions.

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of a series of benzothiazole derivatives against T-cell and B-cell lymphomas. The results indicated that modifications to the benzothiazole core significantly enhanced antitumor activity while reducing off-target effects. The findings suggest that 5-Bromo-2,1-benzothiazole-3-carboxylic acid could be a foundational compound for developing selective anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on synthesizing various benzothiazole derivatives to evaluate their antimicrobial properties. The results revealed that specific substitutions on the benzothiazole ring led to increased activity against resistant bacterial strains. This research underscores the potential of 5-Bromo-2,1-benzothiazole-3-carboxylic acid as a scaffold for designing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Bromo-2,1-benzothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 5-bromo-2,1-benzothiazole-3-carboxylic acid with key analogues based on substituents, molecular properties, and applications:

Key Differences and Implications

Heterocyclic Core Variations

- Benzothiazole vs. Benzothiophene :

Industrial and Market Relevance

Research and Industrial Trends

- Pharmaceutical Applications : Brominated benzothiazoles are explored for anticancer and antimicrobial activities due to their ability to intercalate DNA or inhibit kinases.

- Agrochemical Relevance : Fluorinated derivatives like 5-bromo-2,4-difluorobenzoic acid dominate herbicide intermediates due to their resistance to environmental degradation .

Biological Activity

5-Bromo-2,1-benzothiazole-3-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data.

Chemical Structure and Properties

5-Bromo-2,1-benzothiazole-3-carboxylic acid features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring. The presence of the bromine atom and carboxylic acid group at specific positions enhances its biological activity.

Chemical Formula

- Molecular Formula : C8H6BrN1O2S1

- Molecular Weight : 248.11 g/mol

The biological activity of 5-Bromo-2,1-benzothiazole-3-carboxylic acid is primarily attributed to its ability to inhibit various enzymes involved in critical biochemical pathways. Key mechanisms include:

- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . This inhibition disrupts bacterial cell wall synthesis and DNA replication.

- Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial efficacy of 5-Bromo-2,1-benzothiazole-3-carboxylic acid has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 6.2 | 12.5 |

| Staphylococcus aureus | 12.5 | 25 |

| Bacillus cereus | 6.2 | 12.5 |

| Salmonella typhimurium | 12.5 | 25 |

These results suggest that the compound is particularly effective against Gram-negative bacteria like E. coli .

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for selected compounds derived from benzothiazole scaffolds are summarized below:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Human glioblastoma U251 | 1.61 |

| Compound B | Human melanoma WM793 | 1.98 |

These findings indicate that modifications in the benzothiazole structure can lead to enhanced anticancer properties .

Study on Antimicrobial Activity

A study published in Pharmaceuticals evaluated a series of heteroaryl benzothiazoles for their antimicrobial properties. Among them, derivatives containing the benzothiazole moiety exhibited moderate to high antibacterial activity, with some compounds showing MIC values as low as 0.23 mg/mL against E. coli .

Study on Anticancer Properties

Research published in Molecules explored the anticancer potential of various benzothiazole derivatives, identifying specific structural features that enhance cytotoxicity against cancer cell lines. The presence of electron-donating groups was found to significantly increase activity .

Q & A

How can researchers optimize the synthesis of 5-Bromo-2,1-benzothiazole-3-carboxylic acid to achieve high purity?

Methodological Answer:

High-purity synthesis requires controlled bromination using agents like N-bromosuccinimide (NBS) or Br₂ in acidic media. For example, analogous brominated benzoic acids (e.g., 5-bromo-2,4-difluorobenzoic acid) are synthesized using aqueous sulfuric acid to enhance regioselectivity and yield (93–99% purity) . Post-reaction, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) effectively isolates the product. Monitor reaction progress with TLC or HPLC, and confirm purity via melting point analysis (mp data for structural analogs: 155–156°C ) and NMR spectroscopy .

What advanced techniques address crystallographic challenges in determining the structure of 5-Bromo-2,1-benzothiazole-3-carboxylic acid?

Methodological Answer:

Crystallographic refinement using SHELX programs (e.g., SHELXL) is critical for resolving disorder in bromine atoms or solvent molecules . For low-resolution or twinned crystals, dual-space methods (SHELXD) or complementary techniques like powder XRD (PXRD) can resolve phase ambiguities. Cross-validate with spectroscopic data (¹H/¹³C NMR, IR) and computational models (DFT) to ensure structural consistency. High-resolution synchrotron data collection improves accuracy for heavy atoms like bromine .

How does the bromine substituent influence the reactivity of 5-Bromo-2,1-benzothiazole-3-carboxylic acid in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Kinetic studies using in situ NMR or LC-MS optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) to minimize side reactions like debromination. Computational tools (e.g., AI-driven retrosynthesis platforms) predict regioselectivity in nucleophilic aromatic substitution, as demonstrated in related brominated heterocycles .

What strategies mitigate discrepancies between spectroscopic and crystallographic data for this compound?

Methodological Answer:

Discrepancies may arise from dynamic effects (tautomerism) or crystal packing. Use variable-temperature NMR to probe conformational flexibility. For crystallography, collect data at multiple temperatures or under inert atmospheres to stabilize the lattice. Cross-validation with DFT-calculated NMR chemical shifts (e.g., Gaussian) reconciles spectral and structural data .

Which purification methods are most effective for isolating 5-Bromo-2,1-benzothiazole-3-carboxylic acid from complex reaction mixtures?

Methodological Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates polar by-products. Acid-base extraction exploits the carboxylic acid’s pH-dependent solubility: acidify to precipitate the compound, then recrystallize. Purity is confirmed via melting point (analogs: 155–156°C ) and ¹H NMR integration (≥95% purity as per catalog standards ).

What safety protocols are essential when handling 5-Bromo-2,1-benzothiazole-3-carboxylic acid?

Methodological Answer:

Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/dermal contact. Store in airtight containers under inert gas (N₂/Ar) to prevent bromine liberation. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Emergency procedures include immediate water rinsing for skin exposure and activated charcoal for ingestion, per protocols for brominated acids .

How can researchers scale up synthesis while maintaining yield and purity?

Methodological Answer:

Scale-up requires optimizing stoichiometry and reaction time. For example, bromination in aqueous sulfuric acid (as used for 5-bromo-2,4-difluorobenzoic acid) achieves scalability with minimal solvent waste . Continuous flow reactors enhance heat/mass transfer for exothermic steps. Monitor purity at each stage via inline IR or UV spectroscopy .

What mechanistic insights guide the design of derivatives from 5-Bromo-2,1-benzothiazole-3-carboxylic acid?

Methodological Answer:

The electron-withdrawing carboxylic acid group directs electrophilic substitution to the 5-position. Mechanistic studies (e.g., kinetic isotope effects) reveal the dominance of SNAr pathways in bromine displacement. DFT calculations predict transition states for cross-coupling or amidation reactions, enabling rational design of bioactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.